molecular formula C19H27FN2O B247490 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B247490
M. Wt: 318.4 g/mol
InChI Key: FNCWQIKQYWFNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a variety of physiological and biochemical effects.

Mechanism of Action

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing the levels of GABA, this compound can reduce neuronal excitability and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in the activity of GABAergic neurons. These effects can lead to a reduction in neuronal excitability, which can produce anticonvulsant, anxiolytic, and anti-addictive effects.

Advantages and Limitations for Lab Experiments

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, this compound has some limitations, including its potential for off-target effects and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, including:
1. Investigating the potential of this compound as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
2. Developing new analogs of this compound with improved potency, selectivity, and safety profiles.
3. Investigating the potential of this compound as a tool for studying the role of GABA in the brain.
4. Investigating the potential of this compound as a treatment for drug addiction and withdrawal.
5. Investigating the potential of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
In conclusion, this compound is a potent and selective inhibitor of GABA-AT, which has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound works by increasing the levels of GABA in the brain, which can produce a variety of physiological and biochemical effects. While this compound has several advantages for use in lab experiments, it also has some limitations and potential side effects. There are several potential future directions for research on this compound, including investigating its potential as a treatment for other disorders and developing new analogs with improved properties.

Synthesis Methods

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylpiperazine with cyclopentanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product can then be purified using a variety of techniques, such as column chromatography or recrystallization.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Clinical studies are currently underway to investigate the potential of this compound as a treatment for these disorders.

properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H27FN2O/c20-18-8-5-17(6-9-18)15-21-11-13-22(14-12-21)19(23)10-7-16-3-1-2-4-16/h5-6,8-9,16H,1-4,7,10-15H2

InChI Key

FNCWQIKQYWFNNC-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.